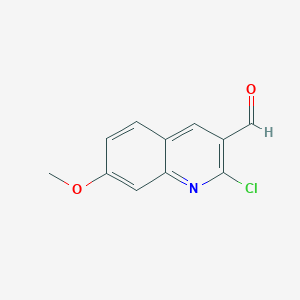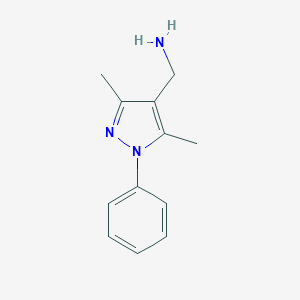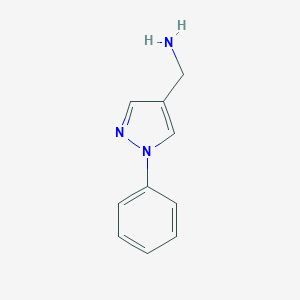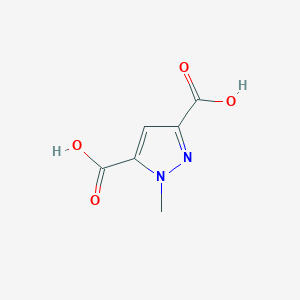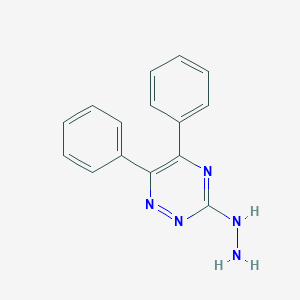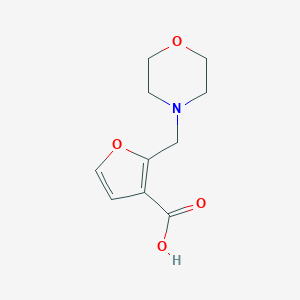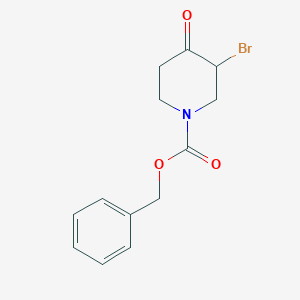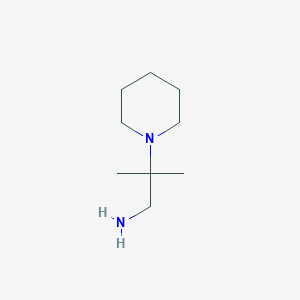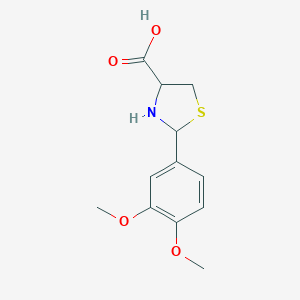![molecular formula C14H11BrF3NO B187840 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone CAS No. 95337-69-2](/img/structure/B187840.png)
1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone, commonly referred to as 4-bromo-2,5-dimethyl-1H-pyrrol-3-yl-trifluoroethanone, is a synthetic compound that has been used in a variety of scientific research applications. This compound is a derivative of the pyrrolidine ring system and is a member of the class of compounds known as pyrrolidinones. It is a colorless liquid with a molecular weight of 313.3 g/mol and a boiling point of 118°C.
Aplicaciones Científicas De Investigación
Organic Synthesis and Characterization
A study by Kalantari et al. (2006) demonstrates a general and practical route for synthesizing phosphorus compounds containing trifluoromethyl groups. The method involves a one-pot condensation process in the presence of an NH-acid like 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethanone, leading to products such as dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2, 3-dicarboxylate. This approach signifies the compound's role in facilitating the synthesis of fluorinated phosphorus compounds, which are valuable in various chemical transformations (Kalantari, Islami, Hassani, & Saidi, 2006).
Crystal Structure Analysis
In the realm of crystallography, Balderson et al. (2007) investigated the hydrogen-bonding patterns in enaminones, including compounds structurally related to 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone. Their work highlights the importance of these compounds in understanding the influence of intra- and intermolecular hydrogen bonding on the crystal structures of organic compounds. Such insights are crucial for designing materials with desired physical properties (Balderson, Fernandes, Michael, & Perry, 2007).
Applications in Material Science
A novel penta-substituted pyrrole derivative's synthesis and characterization, as discussed by Louroubi et al. (2019), illustrate the compound's potential in material science, particularly as a corrosion inhibitor. This study underscores the relevance of such compounds in developing materials with enhanced durability and performance, demonstrating their applicability beyond mere chemical interest (Louroubi et al., 2019).
Luminescent Polymers
Research by Zhang and Tieke (2008) on highly luminescent polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit reveals the utility of related compounds in creating materials with specific optical properties. Their work opens avenues for utilizing such compounds in optoelectronic devices and as components of luminescent materials, showcasing the diverse applications of these chemical structures in advanced technological applications (Zhang & Tieke, 2008).
Propiedades
IUPAC Name |
1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3NO/c1-8-7-12(13(20)14(16,17)18)9(2)19(8)11-5-3-10(15)4-6-11/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIKNKIEZZBOOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364942 |
Source


|
| Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone | |
CAS RN |
95337-69-2 |
Source


|
| Record name | 1-[1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50364942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

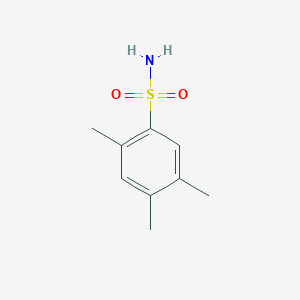
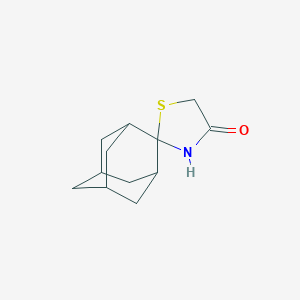
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)


